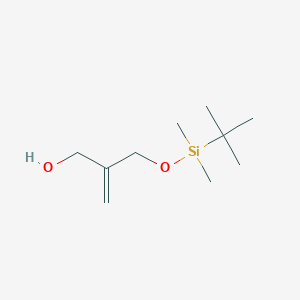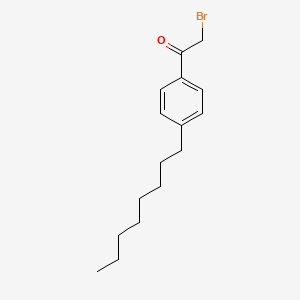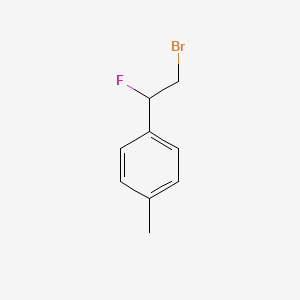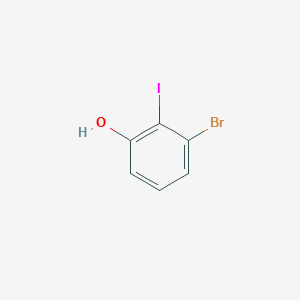
2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol
Descripción general
Descripción
2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H22O2Si. It is commonly used in organic synthesis as a reagent and intermediate. This compound is characterized by its ability to act as a protecting group for hydroxyl functionalities, making it valuable in various synthetic applications .
Mecanismo De Acción
Target of Action
It is commonly used in organic synthesis as a reagent and intermediate .
Mode of Action
It is known to be used as a reagent in the synthesis of carbonyl compounds . It can also be used for the protection of functional groups such as ketones and aldehydes .
Biochemical Pathways
It plays a significant role in organic synthesis, particularly in the formation of carbonyl compounds and the protection of functional groups .
Result of Action
The result of the action of this compound is the successful synthesis of other organic compounds, including carbonyl compounds . It also aids in the protection of functional groups during organic synthesis .
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, solvent, and the presence of other reagents . It is typically used in a controlled laboratory environment. Safety precautions should be taken while handling this compound, including avoiding inhalation or skin contact .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol typically involves the following steps :
Formation of tert-Butyldimethylsilyl Chloride: tert-Butyl chloride is reacted with dimethylchlorosilane in the presence of a base such as triethylamine to form tert-butyldimethylsilyl chloride.
Protection of Hydroxyl Group: The tert-butyldimethylsilyl chloride is then reacted with an alcohol (e.g., propargyl alcohol) in the presence of a base such as imidazole to form the tert-butyldimethylsilyl ether.
Addition of Allyl Group: The protected alcohol is then subjected to allylation using an allyl halide (e.g., allyl bromide) in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities, facilitating multi-step organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is employed in the development of drug candidates and in the synthesis of complex molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Comparación Con Compuestos Similares
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Another compound with a tert-butyldimethylsilyl protecting group, used in similar synthetic applications.
tert-Butyldimethylsilyl propargyl ether: Used as a protecting group for propargyl alcohols.
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol is unique due to its combination of an allyl group and a tert-butyldimethylsilyl protecting group. This dual functionality allows for selective reactions at either the allyl or silyl ether moiety, providing greater flexibility in synthetic applications .
Propiedades
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h11H,1,7-8H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODYQRNHEDLXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458705 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116700-73-3 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)


![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)
